
1-(3-((5-Chlor-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H20ClN3O3S2 and its molecular weight is 413.94. The purity is usually 95%.
The exact mass of the compound 1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Pyrrolidin-2-on ist ein vielseitiges Gerüst für neuartige biologisch aktive Verbindungen . Es wird häufig von Medizinalchemikern verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das große Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit erhöht, den Pharmakophorraum aufgrund der sp3-Hybridisierung effizient zu erforschen .
Antibakterielle Aktivität
Pyrrolidin-2-on-Derivate zeigen vielfältige biologische Aktivitäten, darunter antimikrobielle Aktivität . Sie können bei der Entwicklung neuer antimikrobieller Mittel eingesetzt werden .
Antikrebsaktivität
Pyrrolidin-2-on-Derivate zeigen auch Antikrebsaktivität . Sie können bei der Synthese neuer Antikrebsmittel eingesetzt werden .
Entzündungshemmende Aktivität
Es wurde festgestellt, dass diese Verbindungen entzündungshemmende Eigenschaften besitzen . Sie können bei der Entwicklung von entzündungshemmenden Medikamenten eingesetzt werden .
Antidepressive Aktivität
Es wurde festgestellt, dass Pyrrolidin-2-on-Derivate antidepressive Aktivität zeigen . Sie können bei der Entwicklung neuer Antidepressiva eingesetzt werden .
Synthese von Alkaloiden
Pyrrolidin-2-one wurden bei der Synthese verschiedener Alkaloide verwendet . Alkaloide haben eine große Bandbreite pharmakologischer Aktivitäten und werden in vielen verschiedenen Bereichen der Medizin eingesetzt .
Synthese ungewöhnlicher β-Aminosäuren
Pyrrolidin-2-one wurden bei der Synthese ungewöhnlicher β-Aminosäuren wie Statin und seinen Derivaten verwendet . Diese ungewöhnlichen Aminosäuren haben verschiedene biologische Aktivitäten und können bei der Arzneimittelforschung eingesetzt werden .
Industrielle Anwendungen
Pyrrolidin-2-on-Derivate haben verschiedene industrielle Anwendungen . Sie können bei der Synthese von Farbstoffen, Agrochemikalien und anderen industriell wichtigen Verbindungen eingesetzt werden .
Wirkmechanismus
Target of Action
The compound “1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one” is a complex molecule that likely interacts with multiple targets due to its structural components. It contains an indole nucleus , a thiazole ring , and a pyrrolidine ring .
Indole derivatives have been found to bind with high affinity to multiple receptors , thiazole derivatives have diverse biological activities , and pyrrolidine derivatives have been associated with target selectivity . .
Mode of Action
The mode of action of this compound is likely multifaceted due to its structural complexity. Indole derivatives, for instance, are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Thiazole derivatives have been associated with similar biological activities . Pyrrolidine derivatives have been reported to have target selectivity . The exact mode of action of this compound would depend on its specific targets and their interactions.
Biochemical Pathways
The compound’s impact on biochemical pathways is likely diverse, given its structural components. Indole derivatives, for instance, are involved in a variety of biological activities . Thiazole derivatives are found in many potent biologically active compounds . .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and their interactions. Given the diverse biological activities associated with indole , thiazole , and pyrrolidine derivatives, the compound could potentially have a wide range of effects.
Eigenschaften
IUPAC Name |
1-[3-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]amino]propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S2/c1-12-5-7-13(8-6-12)26(23,24)16-15(18)25-17(20-16)19-9-3-11-21-10-2-4-14(21)22/h5-8H,2-4,9-11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOKZOZRYUWGHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCCCN3CCCC3=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
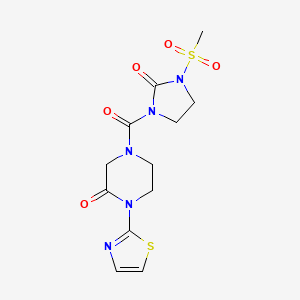

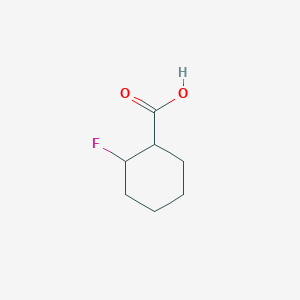

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2396658.png)

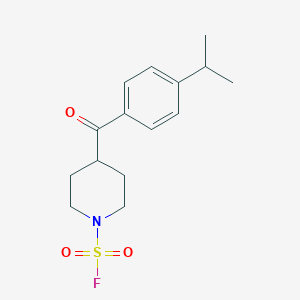
![2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2396664.png)
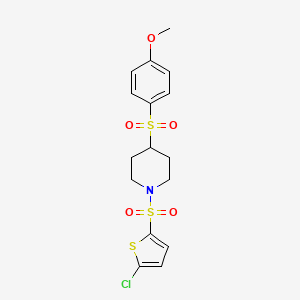
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2396668.png)
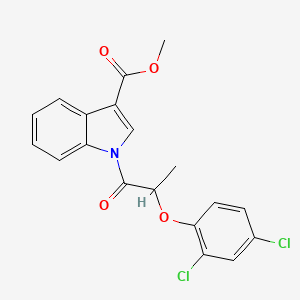
![[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B2396671.png)


